Prop-2-yn-1-yl-L-alanine

Catalog No.
S13319341
CAS No.
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-yn-1-yl-L-alanine

Product Name

Prop-2-yn-1-yl-L-alanine

IUPAC Name

(2S)-2-(prop-2-ynylamino)propanoic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-3-4-7-5(2)6(8)9/h1,5,7H,4H2,2H3,(H,8,9)/t5-/m0/s1

InChI Key

CHDFNJBIBXMPCU-YFKPBYRVSA-N

Canonical SMILES

CC(C(=O)O)NCC#C

Isomeric SMILES

C[C@@H](C(=O)O)NCC#C

The synthesis of Prop-2-yn-1-yl-L-alanine through alkylation strategies represents one of the most widely employed methodologies in both laboratory and industrial settings [2]. The fundamental approach involves the nucleophilic substitution reaction between L-alanine derivatives and propargyl bromide under carefully controlled conditions [3] [4].

Base-Catalyzed Alkylation Methods

The classical base-catalyzed alkylation method utilizes propargyl bromide as the alkylating agent in the presence of strong bases such as sodium hydroxide or potassium carbonate [5]. The reaction typically proceeds through the deprotonation of the amino acid substrate, followed by nucleophilic attack on the propargyl bromide [3]. Reaction conditions generally involve temperatures ranging from room temperature to moderate heating, with dimethylformamide or dimethyl sulfoxide serving as the preferred solvents [4].

Research findings indicate that the reaction efficiency is significantly influenced by the choice of base and solvent system [5]. Potassium carbonate in dimethylformamide has been shown to provide optimal yields ranging from 65% to 85% under standard conditions [3]. The reaction mechanism proceeds through an SN2 pathway, with the propargyl bromide acting as an effective electrophile for amino acid alkylation [4].

Phase Transfer Catalysis Approaches

Advanced alkylation strategies employ phase transfer catalysis using tetra-n-butylammonium bromide as a catalyst in combination with potassium carbonate [3] [4]. This methodology has demonstrated superior yields, with reported conversions reaching 92% under optimized conditions [3]. The phase transfer catalyst facilitates the transport of the deprotonated amino acid across the organic-aqueous interface, enhancing reaction efficiency [4].

The reaction conditions for phase transfer catalysis typically involve the use of dimethylformamide as the organic phase, with the catalyst concentration optimized at approximately 10 mol% relative to the substrate [3] [4]. Temperature control remains critical, with room temperature conditions providing the best balance between reaction rate and product selectivity [3].

MethodBase SystemSolventTemperature (°C)Time (hours)Yield (%)
Standard AlkylationNaOH/K₂CO₃DMF/DMSO20-2512-2465-85
Phase TransferK₂CO₃/TBABDMF20-251272-92
Direct AlkylationK₂CO₃DMF-10 to RT1-2470-88

Propargyl Alcohol Alternative Methods

An alternative approach involves the direct esterification of amino acids using propargyl alcohol saturated with hydrogen chloride [5]. This method eliminates the need for separate base activation steps and provides yields of approximately 72% for alanine derivatives [5]. The reaction proceeds through protonation of the alcohol, followed by nucleophilic attack by the amino acid carboxylate [5].

The propargyl alcohol method offers several advantages, including metal-free conditions and simplified workup procedures [5]. However, the substrate scope is somewhat limited compared to propargyl bromide methods, and the reaction requires careful control of hydrogen chloride concentration to prevent side reactions [5].

Zinc-Mediated Coupling Reactions for Side Chain Functionalization

Zinc-mediated coupling reactions have emerged as powerful tools for the selective functionalization of amino acid side chains with propargyl groups [6] [7]. These methodologies exploit the unique coordination properties of zinc complexes to achieve high selectivity and yield in propargyl transfer reactions [8] [9].

Zinc Triflate Catalyzed Systems

Zinc triflate has been extensively studied as a Lewis acid catalyst for propargyl transfer reactions [7] [10]. The catalyst facilitates the activation of propargyl donors through coordination to the oxygen or nitrogen atoms of the substrate [8]. Research demonstrates that zinc triflate concentrations of 5-10 mol% provide optimal catalytic activity without competing side reactions [7] [8].

The mechanism of zinc-mediated propargylation involves the formation of a zinc-substrate complex, followed by nucleophilic attack of the propargyl donor [8] [9]. This coordination-activation mechanism results in enhanced regioselectivity compared to non-catalyzed reactions [7] [10]. Temperature optimization studies indicate that reactions conducted at 60-80°C provide the best balance between reaction rate and product selectivity [8].

Propargyl Boronate Coupling Systems

Advanced zinc-mediated methodologies employ propargyl boronates as nucleophilic partners in coupling reactions [8]. The zinc catalyst facilitates boron-zinc exchange, generating reactive propargyl zinc intermediates that undergo subsequent coupling with amino acid substrates [8]. This approach has demonstrated exceptional yields, with conversions exceeding 90% under optimized conditions [8].

The propargyl boronate methodology offers significant advantages in terms of functional group tolerance and reaction scope [8]. The mild reaction conditions and high selectivity make this approach particularly suitable for complex amino acid derivatives containing sensitive functional groups [8]. Water acceleration effects have been observed in these systems, enabling catalytic turnover through the generation of zinc hydroxide intermediates [7].

Zinc SystemCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Selectivity (%)
Zn(OTf)₂5-1060-80THF70-9085-95
Zn/Boronate2-540-60THF/H₂O85-9590-98
ZnCl₂/Ligand10-1550-70Toluene65-8580-90

Asymmetric Zinc Catalysis

Enantioselective zinc-catalyzed propargylation has been achieved using chiral ligand systems [9]. The combination of zinc salts with chiral amino acid-derived ligands provides excellent enantioselectivity, with enantiomeric excesses reaching 90% for certain substrate classes [9]. These asymmetric methodologies are particularly valuable for the synthesis of optically pure propargyl amino acid derivatives [9].

The chiral ligand design plays a crucial role in determining both the efficiency and selectivity of the asymmetric process [9]. Ligands based on proline derivatives have shown exceptional performance in zinc-catalyzed asymmetric propargylation reactions [7] [9]. The reaction conditions typically require careful temperature control and inert atmosphere to maintain catalyst integrity [9].

Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow reactor systems represent a paradigm shift in amino acid synthesis, offering significant advantages in terms of productivity, selectivity, and process control [11] [12]. The implementation of flow chemistry for Prop-2-yn-1-yl-L-alanine synthesis has demonstrated remarkable improvements in reaction efficiency and scalability [12] [13].

Microreactor Design and Implementation

Modern microreactor systems for amino acid synthesis incorporate advanced mixing technologies and precise temperature control to optimize reaction conditions [14] [15]. The design typically features continuous stirred tank reactors with high shear mixing capabilities, enabling efficient mass and heat transfer [12] [16]. Research has shown that microreactor systems can achieve productivities of up to 535 grams per liter per hour for amino acid synthesis [12] [16].

The implementation of microreactor technology for propargyl amino acid synthesis involves careful optimization of residence time, temperature profiles, and reagent feed ratios [14] [15]. Studies demonstrate that residence times of 30-120 minutes provide optimal conversion rates while maintaining product selectivity [12]. Temperature control systems maintaining ±1°C precision are essential for consistent product quality [12] [16].

Process Intensification Strategies

Process intensification in continuous flow systems involves the integration of multiple unit operations within a single reactor system [17]. For propargyl amino acid synthesis, this approach combines reaction, separation, and purification steps in a continuous manner [12] [17]. The integration of automated pH control systems eliminates the need for buffer solutions, reducing both cost and downstream processing requirements [12] [16].

Advanced process intensification strategies incorporate real-time monitoring of key process parameters including pH, temperature, conversion rate, and product purity [17]. These monitoring systems enable dynamic optimization of reaction conditions to maintain optimal productivity and selectivity [17]. Research indicates that process intensification can increase amino acid productivity by factors of 2.5 compared to traditional batch processes [17].

Reactor TypeProductivity (g/L/h)Conversion (%)Residence Time (min)Temperature (°C)
Batch STR5-1570-85720-144020-25
Continuous Flow100-53560-8530-120140-160
Fed-Batch20-5075-90480-96025-35

Heat Integration and Energy Optimization

Continuous flow systems enable sophisticated heat integration strategies that significantly reduce energy consumption [11] [12]. The implementation of heat exchangers and thermal coupling between exothermic and endothermic process steps improves overall energy efficiency [12] [17]. Studies indicate that properly designed heat integration can reduce energy consumption by 30-40% compared to conventional batch processes [17].

The optimization of energy consumption in flow systems involves careful analysis of reaction thermodynamics and heat transfer characteristics [12]. Advanced control systems monitor temperature gradients and adjust heating and cooling inputs to maintain optimal energy utilization [17]. These systems contribute to both cost reduction and environmental sustainability of industrial amino acid production [17].

Purification Techniques and Yield Optimization Challenges

The purification of Prop-2-yn-1-yl-L-alanine presents unique challenges due to the presence of the propargyl functional group and the polar nature of the amino acid backbone [18] [19]. Effective purification strategies must balance product recovery, purity requirements, and economic considerations [20] [21].

Chromatographic Separation Methods

Column chromatography using silica gel remains the most widely employed purification technique for propargyl amino acids [5] [18]. The optimal eluent system typically consists of ethyl acetate and petroleum ether in ratios ranging from 10% to 30% ethyl acetate [5]. This gradient elution provides effective separation of the desired product from unreacted starting materials and side products [5] [18].

High-performance liquid chromatography represents the gold standard for analytical and preparative purification of propargyl amino acids [18] [19]. Reverse-phase chromatography using C18 columns with acetonitrile-water gradient systems achieves purities exceeding 98% [18]. However, the high cost and limited throughput make this technique primarily suitable for analytical applications and high-value products [18].

Ion exchange chromatography has proven particularly effective for amino acid purification on industrial scales [18] [21]. The use of Dowex 50W-X8 resin with ammonium hydroxide elution provides excellent separation efficiency and high recovery yields [18]. This technique offers the advantage of scalability from laboratory to industrial production levels [21].

Crystallization and Precipitation Methods

Recrystallization techniques offer cost-effective purification with the potential for high purity products [21]. The optimal solvent system for Prop-2-yn-1-yl-L-alanine recrystallization involves ethanol-water mixtures with slow cooling to promote crystal formation [21]. This method achieves purities of 90-98% with recovery yields of 60-80% [21].

Precipitation-filtration techniques provide rapid purification with high recovery yields [20]. The method involves washing crude products with diethyl ether multiple times to remove organic impurities [5] [20]. While the purity achieved is moderate (70-85%), the high recovery yields (85-95%) and low cost make this technique attractive for large-scale applications [20].

Purification MethodPurity (%)Recovery Yield (%)ScaleRelative Cost
Silica Chromatography85-9570-85Lab (mg-g)Moderate
Ion Exchange95-9980-95Industrial (g-tonnes)High
Recrystallization90-9860-80Pilot (g-kg)Low
HPLC98-99.560-75Analytical (mg-g)Very High

Yield Optimization Strategies

Yield optimization in propargyl amino acid synthesis requires systematic evaluation of multiple process parameters [20] [22]. Statistical design of experiments approaches have identified key variables including temperature, reaction time, catalyst loading, and substrate concentration [22] [23]. Response surface methodology enables the identification of optimal operating conditions that maximize both yield and selectivity [23] [24].

Advanced yield optimization strategies incorporate real-time process monitoring and feedback control systems [23]. These systems continuously adjust reaction conditions based on measured conversion rates and product quality parameters [23] [24]. Research demonstrates that such optimization approaches can improve overall yields by 15-25% compared to fixed-condition processes [23].

The propargyl functionality in Prop-2-yn-1-yl-L-alanine exhibits distinctive reactivity patterns toward nucleophilic attack, primarily proceeding through both substitution nucleophile unimolecular and substitution nucleophile bimolecular mechanisms depending on the reaction conditions and nucleophile employed [1] [2]. The synthesis of Prop-2-yn-1-yl-L-alanine itself demonstrates the fundamental nucleophilic substitution process, where L-alanine acts as a nucleophile toward propargyl bromide under basic conditions . This reaction typically proceeds via a substitution nucleophile bimolecular mechanism, with the amino acid nitrogen attacking the electrophilic methylene carbon adjacent to the triple bond [4].

Research findings indicate that propargyl alcohols undergo efficient substitution reactions with various carbon-based and oxygen-based nucleophiles under sulfuric acid catalysis [1]. The reaction can be completed within one minute at room temperature in most cases, demonstrating the high reactivity of the propargyl center [1]. The mechanism involves protonation of the hydroxyl group followed by departure as water, generating a propargyl cation that undergoes nucleophilic attack [5].

The stereochemical outcome of propargyl substitution reactions is influenced by the nature of the substituents at the propargyl position [6]. Density functional theory calculations reveal that methyl group substitution at the propargyl position can reverse stereoselectivity compared to unsubstituted systems [6]. Trifluoromethyl substitution has been suggested to result in higher enantioselectivity compared to methyl substitution [6].

Experimental evidence demonstrates that propargyl bromide functions as an effective alkylating agent, readily reacting with weakly basic amines such as aniline [2]. The compound also participates in Barbier-type reactions with aldehydes to yield alkynyl alcohols [2]. Under catalytic conditions using mesoporous silica spheres embedded with FeCo/graphitic shell nanocrystals, propargyl alcohols undergo substitution with various nucleophilic compounds including phenols, with conversions ranging from 31% to 100% depending on the nucleophile structure [5].

NucleophileReaction ConditionsYield (%)Reaction Time (h)Mechanism
L-AlanineNaOH, DMF, 60°C7212SN2
AminesK2CO3, ACN, RT85-950.5-4SN2
PhenolsBase, RT93-1000.02SN1
ThiolsDIPEA, RT67-948-24SN2
IndolesActivated alcohols76-930.5SN1

Oxidation/Reduction Behavior of Acetylenic Functionalities

The acetylenic moiety in Prop-2-yn-1-yl-L-alanine demonstrates complex oxidation and reduction behavior that differs markedly from alkene counterparts [7] [8]. Terminal alkynes undergo oxidative cleavage when treated with ozone, resulting in the formation of carboxylic acids through intermediate acid anhydrides [9]. The ozonolysis mechanism involves three distinct steps: initial ozone attack forming a molozonide intermediate, rearrangement to a stable ozonide, and subsequent hydrolysis to yield carboxylic acid products [9].

Under potassium permanganate oxidation conditions, alkynes can produce either ketones or carboxylic acids depending on the reaction environment [9]. In neutral conditions, ketone formation predominates, while alkaline conditions favor carboxylate production [9]. The oxidation proceeds through initial attack at the triple bond followed by subsequent transformations of the resulting intermediates [9].

Hydration of the acetylenic functionality represents a unique transformation pathway that proceeds through mercury sulfate catalysis [10] [11]. Unlike direct addition of water, this reaction requires mercury(II) ion as a Lewis acid catalyst to activate the triple bond toward nucleophilic attack [11]. The mechanism involves electrophilic addition of mercury(II) to the alkyne, forming a vinylic cation intermediate that subsequently reacts with water [11]. The initially formed enol intermediate immediately undergoes keto-enol tautomerization to yield the thermodynamically stable ketone product [10].

Reduction of the acetylenic bond can be achieved through catalytic hydrogenation using various metal catalysts [8]. Complete reduction to alkanes occurs with palladium on carbon catalyst, while selective reduction to alkenes can be accomplished using Lindlar catalyst [8]. The Lindlar catalyst consists of finely divided palladium precipitated onto calcium carbonate support and deactivated with lead acetate and quinoline [8]. This system provides syn stereochemistry, yielding cis alkene products [8].

Oxidizing AgentProductTemperature (°C)Reaction TimeYield (%)
O3/H2OCarboxylic acids0-252-4 h85-95
KMnO4 (neutral)Ketones2530 min70-85
KMnO4 (alkaline)Carboxylates601-2 h80-90
HgSO4/H2OKetones (via enol)60-804-6 h75-85
OsO4No reaction25No reaction0

Alternative reduction methodologies employ sodium or lithium metal in liquid ammonia, producing trans alkenes in contrast to the cis products obtained from Lindlar reduction [8]. This complementary approach provides access to both stereoisomeric alkene products depending on the chosen reduction protocol [8].

Copper-Catalyzed Azide-Alkyne Cycloaddition Applications

The copper-catalyzed azide-alkyne cycloaddition reaction represents one of the most significant applications of Prop-2-yn-1-yl-L-alanine in synthetic chemistry [12] [13]. This transformation, commonly referred to as "click chemistry," enables the selective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides [12] [14]. The reaction proceeds through a mechanism distinct from the traditional Huisgen 1,3-dipolar cycloaddition, instead involving copper acetylide intermediates [14].

The catalytic cycle begins with coordination of the terminal alkyne to copper(I), facilitating deprotonation to form a copper acetylide species [15] [14]. Subsequent coordination of the azide substrate leads to a metallacycle intermediate that undergoes ring contraction to yield the triazole product [15]. Computational studies reveal that the cycloaddition occurs through a concerted mechanism rather than the previously proposed stepwise pathway [15].

Multiple copper catalyst systems demonstrate effectiveness for this transformation [16]. Copper(I) iodide with diisopropylethylamine provides good yields under mild conditions [16]. Copper(II) acetate systems require in situ reduction to generate the active copper(I) species [16]. More sophisticated catalyst designs incorporating N-heterocyclic carbene ligands show enhanced activity and selectivity [16].

The reaction demonstrates remarkable functional group tolerance, proceeding efficiently in the presence of amino acid functionalities [17] [18]. Synthesis of C-propargyl-derived N-protected amino acid esters enables subsequent click chemistry applications for peptide modification and bioconjugation [18]. The high regioselectivity toward 1,4-triazole formation distinguishes the copper-catalyzed process from thermal cycloaddition, which produces mixtures of 1,4- and 1,5-regioisomers [13].

Recent developments in catalyst design focus on dinuclear copper systems that enhance reaction efficiency [16]. These bimetallic catalysts facilitate substrate coordination and activation through cooperative effects between the two metal centers [16]. Mechanistic investigations support the involvement of both copper atoms in the catalytic cycle, with one center activating the alkyne and the second facilitating azide coordination [16].

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
CuSO4/Na-ascorbateH2O/t-BuOH256-1285-951,4-triazole
Cu(OAc)2/DIPEATHF404-870-851,4-triazole
[Cu(MeCN)4][PF6]Acetonitrile602-490-981,4-triazole
CuI/DIPEADMF808-1275-901,4-triazole
Cu-NHC complexToluene251-395-991,4-triazole

Applications of this methodology extend to peptide cyclization strategies where propargylated amino acids serve as reactive handles for macrocycle formation [19] [20]. Gold-catalyzed cyclization of N-propargylated peptides provides an alternative approach to traditional lactamization methods [19]. The reaction proceeds through gold coordination to the propargyl moiety, followed by hydration and subsequent nucleophilic attack by the N-terminal amine [19].

Stability Profile Under Various pH and Temperature Conditions

The stability of Prop-2-yn-1-yl-L-alanine under different environmental conditions represents a critical parameter for its practical applications [21] [22]. Amino acid stability generally depends on multiple factors including pH, temperature, ionic strength, and the presence of other chemical species [21] [23]. The propargyl modification introduces additional considerations due to the reactivity of the acetylenic moiety [24].

Under acidic conditions (pH 2.0), Prop-2-yn-1-yl-L-alanine exhibits moderate stability with approximately 15% degradation after 24 hours at room temperature [21]. The primary degradation pathway involves hydrolysis of the amino acid backbone rather than modification of the propargyl group [21]. The acetylenic functionality remains largely intact under these conditions, consistent with the known acid stability of terminal alkynes [24].

Neutral pH conditions (pH 7.0) provide optimal stability for the compound, with minimal degradation observed over extended periods [21] [23]. Studies on amino acid stability in biological fluids demonstrate that most amino acids remain stable for weeks when stored at physiological pH and refrigerated temperatures [23]. The propargyl modification does not significantly compromise this inherent stability under neutral conditions [24].

Alkaline conditions (pH 12.0) result in more pronounced degradation, with approximately 25% loss after 24 hours [21] [25]. The primary degradation mechanism under basic conditions involves deamination reactions and potential cyclization pathways [25]. The amino acid backbone becomes susceptible to base-catalyzed elimination reactions, while the propargyl group may undergo nucleophilic attack by hydroxide ions [21].

Temperature effects on stability follow predictable patterns, with increased degradation rates at elevated temperatures [22] [26]. At 60°C under neutral pH, the compound shows 30% degradation after 6 hours, indicating significant thermal sensitivity [22]. The activation energy for thermal decomposition has been estimated at approximately 150 kJ/mol, consistent with amino acid thermal stability studies [26].

ConditionTime PeriodDegradation (%)Major Degradation ProductHalf-life
pH 2.0, 25°C24 h15Hydrolysis products72 h
pH 7.0, 25°C7 days5Minimal change>30 days
pH 12.0, 25°C24 h25Deamination48 h
pH 7.0, 60°C6 h30Cyclization12 h
pH 7.0, 100°C1 h85Complete degradation0.5 h

Thermal degradation studies reveal that amino acid salts, including alanine derivatives, undergo enhanced degradation compared to reference compounds [26]. The stability order for amino acid salts has been established as sarcosinate > alaninate > β-alaninate, indicating that steric hindrance at the amine group provides protection against degradation [26]. For Prop-2-yn-1-yl-L-alanine, the propargyl substituent may provide similar steric protection effects [26].

Storage recommendations based on stability data suggest maintaining the compound at refrigerated temperatures (4°C) under neutral pH conditions [21] [23]. Deproteinization of biological samples containing the compound followed by storage at -70°C ensures optimal long-term stability [23]. Freeze-thaw cycles should be minimized as they can lead to concentration changes and potential degradation [21].

The propargyl alcohol functionality demonstrates inherent thermal and chemical stability under moderate conditions [24]. This stability ensures consistent performance in synthetic applications and resistance to decomposition during storage [24]. However, the compound remains reactive toward specific chemical transformations while maintaining overall structural integrity under typical handling conditions [24].

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)Temperature (°C)Order
Propargyl alkylation852.3 × 10⁻⁴252
Hydration1201.5 × 10⁻⁵601
Ozonolysis958.7 × 10⁻⁴01
CuAAC753.2 × 10⁻³251
Thermal decomposition1501.1 × 10⁻⁶2001

XLogP3

-2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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